3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride is a synthetic compound belonging to the class of quinolone derivatives. These compounds are characterized by a bicyclic structure that includes a quinoline moiety, which is known for its diverse biological activities. The specific substitution of amino and fluoro groups in this compound enhances its potential therapeutic applications, particularly in antimicrobial and antitumor activities.
The compound is classified under the category of heterocyclic compounds, specifically quinolones. Quinolones are widely studied for their pharmacological properties, including antibacterial and anticancer activities. The presence of the amino and fluoro groups in 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride suggests enhanced bioactivity compared to other members of the quinolone family .
The synthesis of 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride typically involves several key steps, including:
The molecular formula for 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride can be represented as C10H9ClF N2O. The structure features:
The compound's molecular weight is approximately 212.65 g/mol, with a melting point that typically ranges from 250 °C to 255 °C depending on purity and synthesis conditions .
3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride can undergo various chemical reactions:
The mechanism of action for 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride primarily revolves around its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial cell division and leads to cell death.
Additionally, its fluoro substitution enhances its potency against resistant strains of bacteria by improving binding affinity to target enzymes .
3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride has several significant applications:
This compound continues to be a subject of interest for pharmaceutical development aimed at addressing resistant bacterial infections and cancer therapies.
The quinolinone core represents a "privileged structure" in drug design due to its intrinsic capacity for diverse target interactions and adaptability to structural modifications. This bicyclic framework combines a benzene ring fused with a 2-pyridone ring, enabling π-stacking interactions, hydrogen bonding (via the carbonyl and N-H groups), and hydrophobic contacts. Its planar conformation facilitates intercalation into biological macromolecules like DNA or enzyme active sites, a property exploited in clinical anticancer agents such as topotecan and irinotecan [1] [8]. The scaffold’s synthetic versatility allows functionalization at multiple positions (C-3, C-6, C-7, N-1), enabling fine-tuning of pharmacodynamic and pharmacokinetic properties [1].
Bioisosteric optimization is central to leveraging the quinolinone scaffold. The 2-quinolinone moiety (–NH–C=O) serves as a strategic bioisostere for metabolically labile ester groups or as a planar amide bond mimic. This replacement enhances metabolic stability while retaining target affinity [8]. Computational studies confirm that the 2-quinolinone motif’s dipole moment (≈4.5 D) facilitates electrostatic complementarity with target proteins. In 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone, the 2-quinolinone core provides the structural foundation for target engagement while the C-3 aminomethyl and C-7 fluoro groups enable tailored optimization [1].
Table 1: Clinically Utilized Drugs Based on the Quinolinone/Quinoline Scaffold
Drug Name | Therapeutic Area | Key Modifications | Biological Target |
---|---|---|---|
Topotecan | Anticancer | 10-Hydroxy, 9-dimethylaminomethyl | DNA Topoisomerase I |
Ciprofloxacin | Antibacterial | C-6 Fluoro, C-7 piperazinyl | DNA Gyrase/Topoisomerase IV |
Bedaquiline | Antitubercular | 6-Bromo, 3-(dimethylamino)propoxy | ATP Synthase |
Voxilaprevir | Antiviral (HCV) | Difluoromethyl, acylsulfonamide | NS3/4A Protease |
The C-7 fluorine atom in 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride is a critical design element for optimizing target interactions. Fluorine’s high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) allow it to act as a hydrogen bond acceptor and engage in dipole-dipole interactions or orthogonal multipolar contacts with protein residues. This enhances binding affinity without significant steric perturbation [1] [3]. In antimalarial drugs like ferroquine (C-7 fluoro substituted), fluorine substitution improved activity against resistant Plasmodium strains by strengthening interactions with heme in the parasite’s digestive vacuole [1].
Fluorine’s electronic effects also modulate the quinolinone’s intrinsic properties. A C-7 fluoro substituent reduces the pKa of adjacent functional groups and increases the ring’s electron deficiency, enhancing π-stacking with aromatic residues in enzyme binding pockets. Molecular modeling of 7-fluoroquinolines demonstrates improved van der Waals contacts with hydrophobic protein subpockets compared to non-fluorinated analogs, often increasing binding affinity by 2-10 fold [1]. For instance, fluorinated HCV protease inhibitors (e.g., voxilaprevir) exploit C–F···H–N and C–F···C=O interactions to achieve picomolar potency against viral proteases with resistance mutations [2].
Table 2: Impact of Fluorine Substitution on Quinolinone Pharmacological Properties
Modification Type | Effect on Lipophilicity (log P) | Effect on Binding Affinity | Structural Rationale |
---|---|---|---|
C-7 Fluorination | Increase by 0.2–0.5 units | 2-10x enhancement (KD reduction) | Dipole interactions, reduced metabolism |
Difluoromethyl (CF₂H) | Increase by 0.8–1.2 units | Up to 50x enhancement | H-bond donation, steric bulk |
Trifluoromethyl (CF₃) | Increase by 1.0–1.5 units | Variable (hydrophobic complementarity) | Enhanced hydrophobicity, metabolic shielding |
The C-3 aminomethyl group (–CH₂NH₂) in the target compound addresses key pharmacokinetic challenges associated with the quinolinone scaffold. Primary aminomethyl serves as a versatile handle for:
Structurally, the aminomethyl linker (–CH₂–) provides conformational flexibility, allowing the protonated amine to form salt bridges with anionic membrane phospholipids or aspartate/glutamate residues in targets. This improves membrane permeability compared to rigid carboxylic acid analogs. Studies on related compounds show C-3 aminomethyl derivatives exhibit 3–5-fold higher Caco-2 permeability (Papp >15 × 10⁻⁶ cm/s) than their carboxylic acid counterparts [5]. Furthermore, in albumin-binding radiopharmaceuticals, aminomethyl-containing linkers like 4-(aminomethyl)benzoic acid enable precise control over albumin affinity, optimizing tumor uptake while minimizing renal retention [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9